N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine
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Overview
Description
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves several steps. One common synthetic route includes the reaction of 2,6-dimethoxy-5-nitro-4-pyrimidine with an appropriate ethenylbenzene derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine can be compared with other pyrimidine derivatives, such as:
2,6-Dimethoxy-4-nitropyrimidine: Similar in structure but lacks the ethenylbenzene moiety, resulting in different chemical and biological properties.
5-Nitro-2,6-dimethoxypyrimidine: Another related compound with similar functional groups but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
97189-41-8 |
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Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(E)-N-benzyl-2-(2,6-dimethoxy-5-nitropyrimidin-4-yl)ethenamine |
InChI |
InChI=1S/C15H16N4O4/c1-22-14-13(19(20)21)12(17-15(18-14)23-2)8-9-16-10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3/b9-8+ |
InChI Key |
IVJINRPPCYIOPF-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])/C=C/NCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C=CNCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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